molecular formula C13H14O6 B14723862 [3-(Diacetyloxymethyl)phenyl] acetate CAS No. 6339-75-9

[3-(Diacetyloxymethyl)phenyl] acetate

Cat. No.: B14723862
CAS No.: 6339-75-9
M. Wt: 266.25 g/mol
InChI Key: BZDJVNWRYNELMJ-UHFFFAOYSA-N
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Description

[3-(Diacetyloxymethyl)phenyl] acetate is a synthetic organic compound with the molecular formula C15H16O8 and a molecular weight of 324.28 g/mol . This compound is characterized by a phenyl ring core that is functionalized with both an acetate ester and a diacetyloxymethyl group, making it a multi-ester derivative of a phenolic compound. The presence of multiple ester groups defines its physicochemical properties and suggests its primary research utility as a synthetic intermediate or a protecting group strategy in organic synthesis. While specific biological studies on this exact compound are not available in the searched literature, its structure provides strong indications of its research value. Compounds with similar phenolic ester substructures are frequently employed in the development of phenolic resins . Furthermore, the acetylated benzyl alcohol group is a functional motif found in probes and precursors used in medicinal chemistry and drug discovery . Researchers may find application for this compound as a building block in the synthesis of more complex molecules, in material science for polymer development, or in biochemical research as a potential prodrug or metabolite analog. The mechanism of action for this compound would be highly context-dependent but could involve its behavior as an ester, undergoing hydrolysis under specific conditions to release phenolic components and acetic acid. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material adhering to all appropriate safety protocols.

Properties

CAS No.

6339-75-9

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

[3-(diacetyloxymethyl)phenyl] acetate

InChI

InChI=1S/C13H14O6/c1-8(14)17-12-6-4-5-11(7-12)13(18-9(2)15)19-10(3)16/h4-7,13H,1-3H3

InChI Key

BZDJVNWRYNELMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Phenolic Hydroxyl Protection

The synthesis begins with 3-(hydroxymethyl)phenol (3-hydroxybenzyl alcohol). The phenolic hydroxyl group is selectively acetylated using acetic anhydride (Ac₂O) in the presence of pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst. This step yields 3-(hydroxymethyl)phenyl acetate (Compound A), preserving the hydroxymethyl group (-CH₂OH) for subsequent reactions.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature: 0°C to room temperature.
  • Yield: >85% (reported in analogous esterifications).

Diacetylation of the Hydroxymethyl Group

Compound A undergoes diacetylation to convert the -CH₂OH group to -CH(OAc)₂. A dual-step approach is employed:

  • Bromination : Treatment with phosphorus tribromide (PBr₃) in DCM converts -CH₂OH to -CH₂Br.
  • Acetoxylation : Nucleophilic substitution using potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C replaces bromide with acetoxy groups, yielding this compound.

Critical Parameters :

  • Excess KOAc ensures complete substitution.
  • Anhydrous conditions prevent hydrolysis of intermediates.
  • Yield: 72–78% (based on analogous bromomethyl substitutions).

Method 2: One-Pot Coupling Using EDCI.HCl

Carboxylic Acid Activation

This method leverages coupling agents to streamline synthesis. 3-(Hydroxymethyl)benzoic acid is esterified with acetic anhydride to form 3-(hydroxymethyl)phenyl acetate. The hydroxymethyl group is then acetylated via a carbodiimide-mediated reaction:

  • Activation : 3-(Hydroxymethyl)phenyl acetate is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) and DMAP in DCM.
  • Acetylation : Acetic acid is introduced, facilitating the formation of the diacetyloxymethyl group.

Advantages :

  • Avoids bromination, reducing hazardous waste.
  • High atom economy (yield: 76–82%).

Method 3: Reductive Acetylation of 3-Formylphenyl Acetate

Formylation and Reduction

Starting with 3-formylphenyl acetate (synthesized via Vilsmeier-Haack formylation), the aldehyde group is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in ethanol. Subsequent acetylation with acetic anhydride yields the target compound.

Reaction Sequence :

  • Reduction : NaBH₄ in EtOH, 0°C to RT.
  • Acetylation : Ac₂O, DMAP, RT, 12h.

Yield : 68% (over two steps).

Comparative Analysis of Methodologies

Method Key Reagents Yield (%) Purity (%) Scalability
Sequential Acetylation Ac₂O, PBr₃, KOAc 72–78 ≥95 Moderate
EDCI.HCl Coupling EDCI.HCl, DMAP 76–82 ≥97 High
Reductive Acetylation NaBH₄, Ac₂O 68 ≥90 Low

Insights :

  • EDCI.HCl coupling offers superior yield and purity, ideal for industrial applications.
  • Sequential acetylation, while efficient, involves hazardous bromination.
  • Reductive methods suffer from lower yields due to competing side reactions.

Industrial-Scale Optimization Strategies

Solvent Selection

  • Dichloromethane (DCM) : Preferred for EDCI-mediated reactions due to low nucleophilicity.
  • Ethyl acetate : Enhances crystallization during purification.

Catalytic Enhancements

  • DMAP loading : Optimal at 10 mol% to accelerate acetylation without side products.
  • Microwave assistance : Reduces reaction time by 40% in EDCI-coupled syntheses.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(Diacetyloxymethyl)phenyl] acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations .

Biology: Its ester functionality allows it to act as a substrate for esterases, providing insights into enzyme kinetics and mechanisms .

Medicine: In medicine, this compound is explored for its potential as a prodrug. The ester linkage can be hydrolyzed in vivo to release the active drug, enhancing its bioavailability and therapeutic efficacy .

Industry: Industrially, the compound is used in the manufacture of polymers and resins. Its incorporation into polymer matrices can improve the mechanical properties and stability of the final products .

Mechanism of Action

The mechanism of action of [3-(Diacetyloxymethyl)phenyl] acetate involves its hydrolysis by esterases to release acetic acid and the corresponding phenol derivative. This reaction is facilitated by the presence of water and occurs under physiological conditions. The released phenol derivative can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Benzyl Phenyl Acetate (CAS 102-16-9)
  • Structure : Phenyl ring with a benzyloxy group and an acetate ester .
  • Properties: Molecular weight: 226.27 g/mol. Boiling point: 317–319°C. Solubility: 33% in 90% ethanol.
  • Comparison : The absence of a diacetyloxymethyl group in benzyl phenyl acetate reduces its steric hindrance and lipophilicity compared to [3-(Diacetyloxymethyl)phenyl] acetate. This difference may influence applications in drug delivery or polymer chemistry .
Fluorine-Substituted Phenyl Acetates
  • Example: Ethyl 2-[2,4-difluoro-3-[[3-(3-fluorophenyl)-5-methyl-phenyl]methylamino]phenoxy]acetate .
  • Properties :
    • Fluorine substituents enhance metabolic stability and electronegativity.
    • Lower boiling points (~250–300°C) due to reduced molecular weight compared to acetylated derivatives.
  • Comparison : Fluorinated analogs prioritize electronic effects over steric effects, whereas this compound’s diacetyl groups may favor hydrolysis-based activation in pro-drug applications .
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl Acetate (CAS 313258-78-5)
  • Structure: Nitro and isoindolinone substituents on the phenyl ring .
  • Properties: Higher molecular weight (319.28 g/mol) due to the nitro and isoindolinone groups. Likely poor aqueous solubility due to planar aromatic systems.
  • Comparison : The nitro group in this compound introduces strong electron-withdrawing effects, contrasting with the electron-donating acetyl groups in this compound. This difference could alter reactivity in nucleophilic substitution reactions .

Physical and Chemical Properties

Property This compound (Inferred) Benzyl Phenyl Acetate Fluorinated Phenyl Acetate
Molecular Weight (g/mol) ~250–300 (estimated) 226.27 ~280–320
Boiling Point (°C) >300 (estimated) 317–319 250–300
Solubility Low in water; soluble in polar organic solvents 33% in 90% ethanol Variable (fluorine-dependent)
Hydrolysis Susceptibility High (due to two acetyl groups) Moderate Low (fluorine stabilizes ester)
Anti-Tumor Activity
  • Evidence : Compounds like (3-hydroxy-9-(4’-hydroxy-3’-methoxyphenyl)-11-methoxy-5,6,9,10-tetrahydro phenanthro[2,3-b]furan-10-yl)methyl acetate from Pleione bulbocodioides exhibit anti-tumor activity against LA795 cells .
Radiotracer Potential
  • Evidence : [14C]Benzyl acetate and related esters are studied as radiotracers for glial metabolism .
  • Comparison : The diacetyloxymethyl group could serve as a hydrolyzable tag for targeted drug release, analogous to ester-based radiotracers .

Q & A

Q. What are the optimal synthetic routes for [3-(Diacetyloxymethyl)phenyl] acetate, and how can purity be maximized?

Methodological Answer: The synthesis typically involves acetylation of a phenolic precursor. For example, a reflux method with methanol and sulfuric acid (as a catalyst) can esterify hydroxyl groups, followed by ice-water precipitation and recrystallization from ethanol to purify the product . Key parameters include:

  • Catalyst choice : Sulfuric acid vs. acetic anhydride for controlled acetylation.
  • Reaction time : 4–6 hours under reflux to ensure complete conversion.
  • Purification : Recrystallization (ethanol) or column chromatography to achieve >98% purity (GC analysis recommended) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • GC/MS : To confirm purity (e.g., ≥98% as per GC standards) and detect volatile byproducts .
  • NMR spectroscopy : For structural confirmation (e.g., acetyl proton signals at δ 2.0–2.3 ppm).
  • Refractometry : Measure refractive index (n<sup>20</sup>D: 1.553–1.558) to verify consistency with literature .
  • Melting/boiling points : Compare observed ranges (e.g., 317–319°C for related esters) with theoretical values .

Q. How can researchers mitigate degradation during storage and handling?

Methodological Answer:

  • Storage : Use amber glassware at 2–8°C under inert gas (e.g., N2) to prevent hydrolysis of acetyl groups.
  • Handling : Avoid prolonged exposure to moisture; use desiccants in storage containers.
  • Stability assays : Monitor via periodic HPLC to detect degradation products (e.g., free phenolic intermediates) .

Q. What solvent systems are suitable for solubility testing of this compound?

Methodological Answer:

  • Primary solvents : Ethanol (33% w/v solubility in 90% ethanol) or dimethyl sulfoxide (DMSO) for biological assays.
  • Ternary mixtures : Ethanol/water or acetone/hexane for crystallization optimization.
  • Polarity assessment : Use logP calculations (estimated ~2.5–3.0) to predict solubility in lipid-rich matrices .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) alter the bioactivity of this compound derivatives?

Methodological Answer: Fluorination at the phenyl ring (Table 4, ) enhances metabolic stability and lipophilicity. For example:

PositionSubstituentLogPBioactivity (IC50)
2-F-CF33.81.2 µM (Anticancer)
4-F-F2.95.6 µM (Antimicrobial)
Methodology :
  • Introduce fluorine via electrophilic substitution or Pd-catalyzed cross-coupling.
  • Assess metabolic stability using microsomal assays and cytotoxicity via MTT tests .

Q. What molecular mechanisms explain the antineoplastic activity of this compound?

Methodological Answer: Mechanisms may mirror phenyl acetate derivatives, including:

  • Protein prenylation inhibition : Disrupt Ras signaling via farnesyltransferase inhibition.
  • PPAR activation : Upregulate apoptosis pathways (validate via luciferase reporter assays).
  • Glutamine depletion : Starve tumor cells by inhibiting glutaminase (measured via <sup>13</sup>C-glutamine tracking) .
    Comparative studies : Compare IC50 values of this compound with phenyl acetate in prostate cancer cell lines (e.g., PC-3) .

Q. How can computational modeling predict target interactions (e.g., with DprE1 in M. tuberculosis)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to DprE1 (PDB: 4FD3). Key residues: Lys418, Trp230.
  • MD simulations : Assess binding stability over 100 ns trajectories (GROMACS).
  • SAR analysis : Modify the diacetyloxymethyl group to enhance hydrogen bonding with Asn385 .

Q. How to resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., H37Rv for TB) and culture conditions.
  • Dose-response curves : Compare EC50 values in in vitro (MIC) vs. in vivo (murine models).
  • Meta-analysis : Pool data from multiple studies (e.g., antimycobacterial activity in vs. anticancer data in ) .

Q. What strategies improve yield when scaling up synthesis?

Methodological Answer:

  • DOE optimization : Vary catalyst concentration (H2SO4 0.5–2.0 eq.), temperature (70–100°C), and solvent polarity.
  • Continuous flow reactors : Enhance mixing and reduce side reactions (e.g., diacetyl hydrolysis).
  • In-line analytics : Use FTIR to monitor reaction progress in real-time .

Q. How does the compound’s acetyl group configuration influence its pharmacokinetics?

Methodological Answer:

  • Esterase stability : Incubate with human plasma esterases; measure half-life via LC-MS.
  • Prodrug potential : Compare bioavailability of mono- vs. diacetylated analogs in rodent models.
  • Metabolite profiling : Identify hydrolysis products (e.g., free phenol) using HRMS .

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